molecular formula C9H7NO2 B12870209 2-(Aminomethylene)benzofuran-3(2H)-one

2-(Aminomethylene)benzofuran-3(2H)-one

Cat. No.: B12870209
M. Wt: 161.16 g/mol
InChI Key: NWJCROUMUFCWPO-UHFFFAOYSA-N
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Description

2-(Aminomethylene)benzofuran-3(2H)-one is a heterocyclic compound that features a benzofuran ring fused with an aminomethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethylene)benzofuran-3(2H)-one can be achieved through several methods. One common approach involves the reaction of benzofuran-3(2H)-one with an appropriate aminomethylene precursor under specific conditions. For instance, a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been well established for the direct synthesis of α-ketoamides, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral copper complexes has been reported to promote highly enantioselective conjugate additions, resulting in high yields and excellent enantioselectivities .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethylene)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include copper iodide for coupling reactions, chiral copper complexes for enantioselective additions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include α-ketoamides, polycyclic benzofuran-type frameworks, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Aminomethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in the copper iodide-catalyzed coupling reaction, the process involves C–O bond cleavage and C=O/C–N bond formation, which may involve a free radical process . The compound’s effects are mediated through its ability to form stable intermediates and products that interact with biological targets.

Biological Activity

2-(Aminomethylene)benzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H9N1O1
  • Molecular Weight : 175.19 g/mol
  • IUPAC Name : 2-(Aminomethylene)-3-benzofuran-1(3H)-one

This compound features a benzofuran core with an aminomethylene substituent, which is crucial for its biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. A study involving 23 synthesized derivatives revealed significant variability in cytotoxicity against human oral tumor cell lines, indicating that certain structural modifications can enhance its effectiveness. For instance, compounds with morpholine or piperazine structures showed increased activity when fluorine was introduced into the benzofuranone framework .

Cell LineSensitivity Level
HSC-2Most Sensitive
HSGModerate
HSC-3Most Resistant

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties , particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration. In vitro studies indicated that certain derivatives of 3-aminobenzofuran exhibited potent AChE inhibition, with IC50 values ranging from 0.64 to 81.06 μM, suggesting potential for treating cognitive decline associated with Alzheimer's .

CompoundIC50 (μM)AChE Inhibition
5f0.64High
5e81.06Low

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. It has been suggested that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like AChE and BuChE contributes to its neuroprotective effects.
  • Induction of Apoptosis : Cytotoxic effects against cancer cells may involve the induction of apoptosis through mitochondrial pathways.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of novel benzofuran derivatives, showing promising results against Aβ aggregation, a hallmark of Alzheimer's pathology .
  • Another research effort focused on the synthesis of benzofuran derivatives that act as selective CB2 agonists, indicating potential applications in pain management .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-methanimidoyl-1-benzofuran-3-ol

InChI

InChI=1S/C9H7NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,10-11H

InChI Key

NWJCROUMUFCWPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C=N)O

Origin of Product

United States

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